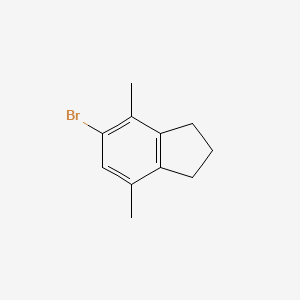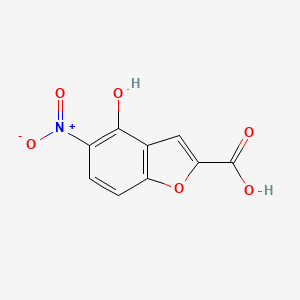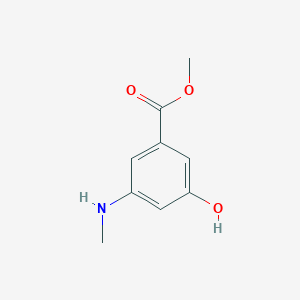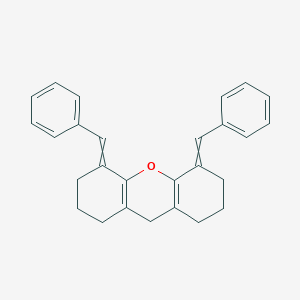
6,9-Diphenylnon-5-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,9-Diphenylnon-5-enoic acid is an organic compound characterized by its unique structure, which includes a non-enoic acid backbone with phenyl groups attached at the 6th and 9th positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,9-Diphenylnon-5-enoic acid typically involves the use of malonic ester synthesis or similar methodologies. One common approach is the alkylation of malonic ester with appropriate alkyl halides, followed by hydrolysis and decarboxylation to yield the desired carboxylic acid . The reaction conditions often require a base such as sodium ethoxide and an acidic workup to obtain the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes the use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
6,9-Diphenylnon-5-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzoic acid derivatives, while reduction can produce saturated carboxylic acids.
Wissenschaftliche Forschungsanwendungen
6,9-Diphenylnon-5-enoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 6,9-Diphenylnon-5-enoic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. For example, it could inhibit certain enzymes by binding to their active sites, thereby modulating metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6,9-Diphenylnon-5-enoic acid: Characterized by phenyl groups at the 6th and 9th positions.
6,9-Diphenyldec-5-enoic acid: Similar structure but with an additional carbon in the backbone.
6,9-Diphenylundec-5-enoic acid: Further extended carbon chain with similar functional groups.
Uniqueness
This compound is unique due to its specific placement of phenyl groups and the presence of a double bond, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it a valuable compound for targeted synthetic applications and research studies.
Eigenschaften
CAS-Nummer |
87662-15-5 |
|---|---|
Molekularformel |
C21H24O2 |
Molekulargewicht |
308.4 g/mol |
IUPAC-Name |
6,9-diphenylnon-5-enoic acid |
InChI |
InChI=1S/C21H24O2/c22-21(23)17-8-7-15-20(19-13-5-2-6-14-19)16-9-12-18-10-3-1-4-11-18/h1-6,10-11,13-15H,7-9,12,16-17H2,(H,22,23) |
InChI-Schlüssel |
LXVACYZTJJLINQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CCCC(=CCCCC(=O)O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(NE)-N-[1-(4-ethoxyphenyl)-2-(4-nitrophenyl)iminoethylidene]hydroxylamine](/img/structure/B14400756.png)

![Ethyl 2-[methyl(diphenyl)silyl]undec-10-enoate](/img/structure/B14400760.png)
![Acetic acid, [(2-methoxyethoxy)methoxy]-, ethyl ester](/img/structure/B14400766.png)

diphenyl-lambda~5~-phosphane](/img/structure/B14400777.png)








